6-Bromo-4-(piperazin-1-yl)quinoline
Overview
Description
6-Bromo-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C13H14BrN3 and a molecular weight of 292.17 g/mol It is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position and a piperazine ring at the 4th position of the quinoline core structure
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets (like egfr and her2) by binding to their active sites, thereby inhibiting their activity and resulting in changes to cell signaling pathways .
Biochemical Pathways
If it does indeed target egfr and her2, it would affect pathways such as the mapk and pi3k/akt pathways, which are involved in cell growth, survival, and differentiation .
Result of Action
If it does inhibit egfr and her2, it could potentially lead to decreased cell growth and survival, particularly in cancer cells that overexpress these proteins .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-(piperazin-1-yl)quinoline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor for certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This interaction can alter the activity, localization, and overall function of the target proteins, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinases can lead to changes in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can affect gene expression by modulating the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to mRNA.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes depend on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and overall activity. The compound’s distribution within different cellular compartments can also impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context. The compound’s activity may vary depending on its localization, with different effects observed in the nucleus, cytoplasm, or other organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with the quinoline core structure.
Piperazine Substitution: The piperazine ring is introduced at the 4th position through a nucleophilic substitution reaction. This step often involves the use of piperazine and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an aminoquinoline derivative.
Scientific Research Applications
6-Bromo-4-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-Chloro-4-(piperazin-1-yl)quinoline
Uniqueness
6-Bromo-4-(piperazin-1-yl)quinoline is unique due to the specific positioning of the bromine atom and piperazine ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
IUPAC Name |
6-bromo-4-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICIXDOMKPLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589208 | |
Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474707-24-9 | |
Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 474707-24-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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